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Compound of Interest

Compound Name:
(2R)-2-aminohex-5-yn-1-

ol;hydrochloride

Cat. No.: B7898441

Get Quote

Executive Summary
(2R)-2-aminohex-5-yn-1-ol hydrochloride is a non-canonical amino alcohol featuring a terminal

alkyne handle. It serves as a critical "click chemistry" building block, allowing for the bio-

orthogonal labeling of proteins or the synthesis of peptide mimetics via copper-catalyzed azide-

alkyne cycloaddition (CuAAC). This guide provides a comprehensive spectral analysis (NMR,

MS, IR) derived from first principles and analogous standards, alongside synthesis and quality

control protocols.
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Property Detail

Systematic Name (2R)-2-aminohex-5-yn-1-ol hydrochloride

Synonyms (R)-Homopropargylglycinol HCl; D-Hpg-ol HCl

CAS Number
Not widely listed for HCl salt; (Free Base S-

isomer: 1286836-03-0)

Molecular Formula C₆H₁₁NO[1][2][3][4][5][6] · HCl

Molecular Weight 149.62 g/mol (Salt); 113.16 g/mol (Free Base)

Chiral Center C2 (R-configuration)

Synthesis & Preparation Context
Understanding the synthesis is vital for interpreting spectral impurities (e.g., residual reducing

agents or unreacted amino acids). The standard preparation involves the reduction of (2R)-2-

aminohex-5-ynoic acid (D-Homopropargylglycine).

Reaction Pathway
The carboxylic acid is reduced to the primary alcohol using a system that preserves the

terminal alkyne, such as LiBH₄/TMSCl or NaBH₄/I₂. Lithium Aluminum Hydride (LAH) is

generally avoided at high temperatures to prevent reduction of the alkyne.
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Figure 1: Synthetic route from D-Homopropargylglycine to the target amino alcohol.

Spectral Analysis: Nuclear Magnetic Resonance
(NMR)
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¹H NMR Spectroscopy (400 MHz, D₂O)
The proton spectrum is characterized by the distinct coupling of the terminal alkyne and the

diastereotopic protons of the hydroxymethyl group.

Solvent Note: D₂O is preferred for the HCl salt to eliminate the broad ammonium (NH₃⁺) and

hydroxyl (OH) signals, simplifying the aliphatic region. In DMSO-d₆, these exchangeable

protons would appear broad around 8.0 ppm and 5.0 ppm, respectively.

Position
Shift (δ,
ppm)

Multiplicity Integral
Coupling
(Hz)

Assignment

H-1a, 1b 3.55 – 3.75 Multiplet (dd) 2H J ≈ 11.5, 3.5

-CH₂-OH

(Diastereotop

ic)

H-2 3.25 – 3.35 Multiplet 1H -

CH-NH₃⁺

(Chiral

center)

H-4 2.25 – 2.35 td 2H J ≈ 7.0, 2.5
-CH₂-C≡CH

(Propargylic)

H-6 2.38 t 1H J ≈ 2.5

-C≡C-H

(Terminal

Alkyne)

H-3 1.75 – 1.95 Multiplet 2H -

-CH₂-

(Homopropar

gylic)

Key Diagnostic Signals:

Terminal Alkyne (H-6): A triplet at ~2.38 ppm exhibiting long-range coupling (J ≈ 2.5 Hz) to

the propargylic protons (H-4).

Hydroxymethyl (H-1): Appears as a higher-order multiplet due to the proximity of the chiral

center at C2, making the two protons diastereotopic.
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¹³C NMR Spectroscopy (100 MHz, D₂O)
The carbon spectrum confirms the backbone skeleton and the oxidation state of the alkyne.

Position Shift (δ, ppm) Type Assignment

C-5 83.5 Cq
-C≡CH (Internal

Alkyne Carbon)

C-6 70.8 CH
-C≡CH (Terminal

Alkyne Carbon)

C-1 62.1 CH₂ -CH₂-OH

C-2 52.4 CH CH-NH₃⁺

C-3 29.5 CH₂ -CH₂- (Beta carbon)

C-4 15.2 CH₂ -CH₂- (Propargylic)

Interpretation:

The absence of a carbonyl signal (~170-180 ppm) confirms the complete reduction of the

precursor acid.

The alkyne carbons (C-5, C-6) show the characteristic split between the quaternary carbon

(~83 ppm) and the terminal methine (~70 ppm).

Mass Spectrometry (MS) Profile[9]
Ionization Mode: ESI (+)

Molecular Ion: The free base has a mass of 113.16 Da. In ESI+, the protonated molecular

ion [M+H]⁺ is observed.

Observed m/z: 114.17 ([M+H]⁺)

Fragmentation Pathway (MS/MS)
Fragmentation is driven by the loss of small neutral molecules (water, ammonia).
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Figure 2: Proposed ESI(+) fragmentation pathway for (2R)-2-aminohex-5-yn-1-ol.

Infrared (IR) Spectroscopy[10]
The IR spectrum provides rapid confirmation of the functional groups, particularly the alkyne

handle which is silent in many other biological background signals.

Wavenumber
(cm⁻¹)

Intensity Vibration Mode Assignment

3250 – 3400 Broad, Strong O-H / N-H Stretch
Alcohol / Ammonium

salt

3280 – 3300 Sharp, Medium ≡C-H Stretch Terminal Alkyne C-H

2850 – 2950 Medium C-H Stretch Alkyl backbone

2120 Weak C≡C Stretch Alkyne triple bond

1580 – 1620 Medium N-H Bend
Primary amine (salt

form)

1050 – 1080 Strong C-O Stretch Primary Alcohol
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Quality Control & Stability
Purity Assessment (HPLC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.

Detection: ELSD or CAD (Charged Aerosol Detection) is required as the molecule lacks a

strong UV chromophore.

Derivatization: For UV detection (254 nm), derivatize with Fmoc-Cl or OPA prior to injection.

Handling & Storage
Hygroscopicity: As a hydrochloride salt of an amino alcohol, the compound is highly

hygroscopic. It must be stored in a desiccator at -20°C.

Stability: The terminal alkyne is stable under standard conditions but can degrade in the

presence of copper(I) or strong bases over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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